5-Phenyl-2-(thiophen-2-YL)oxazole
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Overview
Description
5-Phenyl-2-(thiophen-2-yl)oxazole is a heterocyclic compound that features a five-membered oxazole ring fused with a thiophene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(thiophen-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a phenyl-substituted oxazole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(thiophen-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
5-Phenyl-2-(thiophen-2-yl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(thiophen-2-yl)oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-(thiophen-2-yl)oxazole: Unique due to the presence of both phenyl and thiophene rings.
5-Phenyl-2-(furan-2-yl)oxazole: Similar structure but with a furan ring instead of a thiophene ring.
5-Phenyl-2-(pyridin-2-yl)oxazole: Contains a pyridine ring, offering different electronic properties.
Uniqueness
This compound is unique due to its combination of aromatic rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of materials with specific electronic characteristics .
Biological Activity
5-Phenyl-2-(thiophen-2-YL)oxazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by its oxazole ring fused with a phenyl group and a thiophene moiety. The synthesis typically involves cyclization reactions that can be optimized for yield and purity.
Synthesis Methods
- Reagents : Commonly used reagents include thiophene derivatives, phenylacetylene, and various catalysts.
- Conditions : Reactions are often conducted under controlled temperatures with specific solvents to enhance yields.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that oxazole derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against bacteria and fungi .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .
- Tyrosinase Inhibition : Similar oxazole compounds have been investigated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin-lightening treatments .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound likely interacts with enzymes such as tyrosinase and others involved in inflammatory processes, altering their activity and leading to reduced disease symptoms .
- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, influencing physiological responses related to inflammation and infection .
Case Studies and Research Findings
Several studies have focused on the biological activity of oxazole derivatives:
Properties
IUPAC Name |
5-phenyl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-14-13(15-11)12-7-4-8-16-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFXPNRGOVHZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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